Lipophilicity: 6,7-Dimethyl vs. Non-Methylated Analog
The target compound exhibits a computed XLogP3-AA of 3.4, which is approximately 0.7 log units higher than the non-methylated analog ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate (CAS 3885-40-3, XLogP3-AA ~2.7). This increased lipophilicity is attributed to the two additional methyl groups at positions 6 and 7 on the quinoxaline scaffold [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 |
| Comparator Or Baseline | Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate (CAS 3885-40-3): XLogP3-AA ~2.7 |
| Quantified Difference | Δ XLogP3-AA ≈ +0.7 (26% increase in computed logP) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
A 0.7 log unit increase in lipophilicity can significantly affect membrane permeability, plasma protein binding, and volume of distribution, making this compound a more suitable candidate for target engagement in intracellular or CNS applications.
- [1] PubChem. (2025). Ethyl 6,7-dimethyl-3-(trifluoromethyl)quinoxaline-2-carboxylate. Computed Properties: XLogP3-AA 3.4. CID 101521040. View Source
- [2] GuideChem. (2019). Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate (CAS 3885-40-3). Computed XLogP3-AA: 2.7. View Source
